3b-17-Imino-androst-5-en-3-ol Acetate Dimer
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Overview
Description
3b-17-Imino-androst-5-en-3-ol Acetate Dimer is a complex organic compound with the molecular formula C42H60N2O4 and a molecular weight of 656.95 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an acetate group and an imino group attached to an androstane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3b-17-Imino-androst-5-en-3-ol Acetate Dimer typically involves organic synthesis techniques. One common method involves the reaction of androst-5-en-3-ol with acetic anhydride in the presence of a base to form the acetate ester. This intermediate is then reacted with an appropriate imine-forming reagent to yield the final dimer .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3b-17-Imino-androst-5-en-3-ol Acetate Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3b-17-Imino-androst-5-en-3-ol Acetate Dimer has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormone-related disorders.
Mechanism of Action
The mechanism of action of 3b-17-Imino-androst-5-en-3-ol Acetate Dimer involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with target proteins, affecting their function. Additionally, the acetate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Abiraterone Acetate Di Acetoxy Dimer
- Androst-5-en-17-one, 3-(acetyloxy)-, 2-[(3β)-3-(acetyloxy)androst-5-en-17-ylidene]hydrazone
- 3β-17-indole androgen-5-ene-3-ethyl acetate dimer
Uniqueness
3b-17-Imino-androst-5-en-3-ol Acetate Dimer is unique due to its specific structural features, such as the presence of both an imino group and an acetate group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C42H60N2O4 |
---|---|
Molecular Weight |
656.9 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-[[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hydrazinylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C42H60N2O4/c1-25(45)47-29-15-19-39(3)27(23-29)7-9-31-33-11-13-37(41(33,5)21-17-35(31)39)43-44-38-14-12-34-32-10-8-28-24-30(48-26(2)46)16-20-40(28,4)36(32)18-22-42(34,38)6/h7-8,29-36H,9-24H2,1-6H3/t29-,30-,31-,32-,33-,34-,35-,36-,39-,40-,41-,42-/m0/s1 |
InChI Key |
AHDQJVGOXSKEFD-RKQPAIJPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=NN=C5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CC=C8[C@@]7(CC[C@@H](C8)OC(=O)C)C)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=NN=C5CCC6C5(CCC7C6CC=C8C7(CCC(C8)OC(=O)C)C)C)C)C |
Origin of Product |
United States |
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